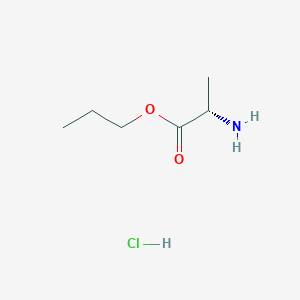

(S)-propyl 2-aminopropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-propyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2.ClH . It is also known as “(S)-Isopropyl-2-aminopropanoate Hydrochloride” and "isopropyl (2S)-2-aminopropanoate hydrochloride" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.64 . The compound is in physical form .Scientific Research Applications

Immunosuppressive Drug Development

A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally simplified from myriocin, highlights the potential of these compounds as immunosuppressive agents. The research found that the absolute configuration at the quaternary carbon affects activity, with certain hydroxyalkyl or lower alkyl groups being favorable for potent immunosuppressive activity. One compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, demonstrated significant activity, suggesting its utility in organ transplantation M. Kiuchi et al., 2000.

Corrosion Inhibition

Research on amino acid-based imidazolium zwitterions, including a compound similar to "(S)-propyl 2-aminopropanoate hydrochloride," indicated their high efficacy as corrosion inhibitors for mild steel. These novel compounds showed remarkable inhibition efficiency, with one variant achieving up to 96.08% efficiency at low concentrations. This study highlights the potential of these compounds in protecting metals from corrosion V. Srivastava et al., 2017.

Uterine Relaxant Activity

A series of novel racemic compounds, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, were synthesized and shown to exhibit potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and displayed higher cAMP releasing potential than isoxsuprine hydrochloride, with minimal cardiac stimulant potential. This research suggests the therapeutic potential of these compounds in managing preterm labor C. Viswanathan et al., 2006.

Synthesis of Novel Compounds with Therapeutic Applications

Studies have also focused on the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters were explored using a compound structurally related to "this compound." This research underpins the development of new drugs by providing foundational knowledge on the synthesis and configuration of bioactive compounds S. Drewes et al., 1992.

Safety and Hazards

“(S)-propyl 2-aminopropanoate hydrochloride” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

propyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGTEGRZQSNTH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)

![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)